Complement C5-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

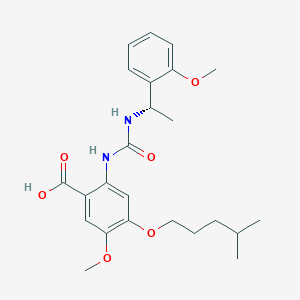

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-2-[[(1S)-1-(2-methoxyphenyl)ethyl]carbamoylamino]-4-(4-methylpentoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O6/c1-15(2)9-8-12-32-22-14-19(18(23(27)28)13-21(22)31-5)26-24(29)25-16(3)17-10-6-7-11-20(17)30-4/h6-7,10-11,13-16H,8-9,12H2,1-5H3,(H,27,28)(H2,25,26,29)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAFCKVYKJIJTR-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCOC1=C(C=C(C(=C1)NC(=O)NC(C)C2=CC=CC=C2OC)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC)NC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OCCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Complement C5-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complement C5-IN-1 is a novel, synthetic, small-molecule inhibitor targeting the complement component C5. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This compound acts as a selective allosteric inhibitor, preventing the cleavage of C5 into its pro-inflammatory and lytic fragments, C5a and C5b. This inhibitory action effectively halts the terminal complement cascade, a critical pathway in innate immunity and a key driver of various inflammatory and autoimmune diseases. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of complement-mediated diseases and the development of novel therapeutics.

Introduction to the Complement Cascade and the Role of C5

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It can be activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of complement component C3, leading to a cascade of enzymatic reactions that culminate in the activation of complement component C5.

The cleavage of C5 by C5 convertases into the anaphylatoxin C5a and the larger fragment C5b is a pivotal step in the terminal complement pathway. C5a is a potent pro-inflammatory mediator that recruits and activates immune cells, while C5b initiates the assembly of the Membrane Attack Complex (MAC), a pore-forming structure that leads to cell lysis. Dysregulation of the complement system, particularly the overactivation of the C5-mediated terminal pathway, is implicated in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and myasthenia gravis. Therefore, inhibition of C5 is a clinically validated therapeutic strategy.

Mechanism of Action of this compound

This compound is a selective, allosteric inhibitor of human complement protein C5.[1] Unlike orthosteric inhibitors that directly block the active site, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that alters the protein's function.

The binding of this compound to C5 prevents its cleavage by C5 convertase.[1] This action effectively blocks the generation of both C5a and C5b, thereby inhibiting the downstream inflammatory and lytic effects of the terminal complement cascade.[1] This targeted inhibition of the terminal pathway leaves the upstream functions of the complement system, such as opsonization and clearance of immune complexes mediated by C3b, intact.

Signaling Pathway of the Terminal Complement Cascade

The following diagram illustrates the terminal complement pathway and the point of inhibition by this compound.

References

An In-Depth Technical Guide to Complement C5-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complement C5-IN-1 is a small-molecule, allosteric inhibitor of the complement component C5, a critical protein in the terminal pathway of the complement cascade. By binding to C5, C5-IN-1 prevents its cleavage by C5 convertase into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiating fragment C5b. This inhibitory action effectively halts the downstream inflammatory and lytic functions of the complement system, positioning C5-IN-1 as a potential therapeutic agent for complement-mediated diseases such as paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS). This guide provides a comprehensive overview of the function, mechanism of action, and available in vitro efficacy data for this compound.

Introduction to the Complement Cascade and the Role of C5

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It can be activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of complement component C3, leading to the formation of C5 convertases.

The C5 convertase cleaves C5 into two functionally distinct fragments:

-

C5a: A potent anaphylatoxin and chemoattractant that mediates local and systemic inflammatory responses.

-

C5b: The initiating component of the terminal complement pathway, which sequentially recruits C6, C7, C8, and multiple C9 molecules to form the Membrane Attack Complex (MAC, C5b-9). The MAC inserts into the cell membranes of target pathogens or host cells, leading to cell lysis and death.

Due to its central role in inflammation and cell lysis, C5 is a key therapeutic target for a range of inflammatory and autoimmune diseases.

Mechanism of Action of this compound

This compound is a selective, small-molecule inhibitor that functions through an allosteric mechanism.[1] It binds to a specific pocket on the C5 protein, located between the C5a and macroglobulin 8 (MG8) domains. This binding event induces a conformational change in C5, stabilizing an α-helical structure that effectively buries the C5 convertase cleavage site. By rendering the cleavage site inaccessible, C5-IN-1 prevents the proteolytic processing of C5 into C5a and C5b, thereby inhibiting the formation of the MAC.[2]

In Vitro Efficacy

The inhibitory activity of this compound has been quantified in in vitro assays that measure the deposition of the Membrane Attack Complex (MAC) following the activation of the complement cascade.

| Assay Condition | Inhibitor | IC50 | Reference |

| Zymosan-induced MAC deposition in 50% human whole blood | This compound | 0.77 µM | [1][3][4][5][6] |

| Zymosan-induced MAC deposition in 2% human serum | This compound | 5 nM | [1] |

These data demonstrate the potent inhibitory effect of this compound on the terminal complement pathway in a complex biological milieu like whole blood and serum.

Experimental Protocols

Detailed, step-by-step experimental protocols for the assays used to characterize this compound are not extensively available in the public domain. However, based on established methodologies for assessing complement activity, the following outlines the general principles of the zymosan-induced MAC deposition and hemolytic assays.

Zymosan-Induced MAC Deposition Assay (General Protocol)

This assay evaluates the ability of an inhibitor to block the formation and deposition of the MAC on a surface following activation of the alternative complement pathway by zymosan.

Methodology:

-

Plate Coating: Microtiter plates are coated with zymosan, a polysaccharide from yeast cell walls that is a potent activator of the alternative complement pathway.

-

Sample Preparation: Human serum or whole blood is pre-incubated with varying concentrations of this compound or a vehicle control.

-

Complement Activation: The pre-incubated serum/blood samples are added to the zymosan-coated wells. The plate is then incubated to allow for complement activation and subsequent MAC deposition.

-

Detection: The wells are washed to remove unbound components. The deposited MAC (C5b-9) is detected using a primary antibody specific for a neoantigen on the C9 component of the MAC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The amount of bound HRP is quantified by adding a chromogenic substrate (e.g., TMB) and measuring the absorbance at a specific wavelength.

-

Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in MAC deposition compared to the vehicle control.

Hemolytic Assay (General Protocol)

Hemolytic assays are functional assays that measure the ability of the complement system to lyse red blood cells. Inhibition of hemolysis indicates a blockade of the complement cascade.

Methodology:

-

Red Blood Cell Sensitization: For the classical pathway, sheep red blood cells (SRBCs) are sensitized with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin). For the alternative pathway, rabbit red blood cells are typically used as they are susceptible to lysis by the human alternative pathway.

-

Sample Preparation: Human serum is pre-incubated with various concentrations of this compound or a vehicle control.

-

Lysis Reaction: The sensitized or unsensitized red blood cells are added to the pre-incubated serum samples. The mixture is incubated at 37°C to allow for complement-mediated lysis.

-

Quantification of Hemolysis: The reaction is stopped by adding a cold buffer, and the intact cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the extent of cell lysis, is measured by reading the absorbance of the supernatant at a specific wavelength (e.g., 412 nm).

-

Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (cells lysed with water). The percentage of inhibition is then determined for each inhibitor concentration, and the IC50 value is calculated.

In Vivo Pharmacokinetics and Pharmacodynamics

As of the latest available information, specific in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in animal models or humans have not been publicly disclosed. Such studies would be essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as to establish a dose-response relationship in a living organism.

Clinical Studies

There is currently no publicly available information regarding any clinical trials of this compound. The development of small-molecule C5 inhibitors is an active area of research, and further investigation will be required to determine the safety and efficacy of C5-IN-1 in a clinical setting.

Conclusion

This compound is a potent, small-molecule allosteric inhibitor of complement C5. Its mechanism of action, which involves preventing the cleavage of C5 and subsequent formation of C5a and the MAC, has been well-characterized in vitro. The available data demonstrate its efficacy in inhibiting the terminal complement pathway in human serum and whole blood. While detailed experimental protocols and in vivo data are not yet publicly available, this compound represents a promising lead compound for the development of novel therapeutics for complement-mediated diseases. Further preclinical and clinical studies will be necessary to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Structure and Function of Complement C5-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complement C5-IN-1 is a novel small-molecule inhibitor targeting complement component C5, a critical protein in the terminal pathway of the complement system. By binding to C5, this inhibitor allosterically prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. Detailed methodologies for seminal experiments are presented, alongside structured data tables and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex structure designed for high-affinity and specific binding to its target, complement C5. Its chemical properties are summarized in the table below.

| Property | Value | Citation(s) |

| IUPAC Name | 5-methoxy-2-[[(1S)-1-(2-methoxyphenyl)ethyl]carbamoylamino]-4-(4-methylpentoxy)benzoic acid | [1] |

| Molecular Formula | C₂₄H₃₂N₂O₆ | [1] |

| Molecular Weight | 444.52 g/mol | [1] |

| CAS Number | 2365402-67-9 | [1] |

| Canonical SMILES | COC1=C(OCCCC(C)C)C=C(NC(N--INVALID-LINK--C)=O)C(C(O)=O)=C1 | [1] |

Mechanism of Action

This compound functions as a potent and selective allosteric inhibitor of complement C5. The complement system is a crucial component of the innate immune response, and its activation converges on the cleavage of C5 by C5 convertases. This cleavage event is a pivotal step, initiating the terminal inflammatory cascade.

This compound binds to an interfacial pocket on the C5 protein. This binding induces a conformational change that stabilizes the C5 molecule, rendering the cleavage site inaccessible to C5 convertases. By preventing the cleavage of C5, the inhibitor effectively blocks the production of two key downstream effectors:

-

C5a: A potent anaphylatoxin and chemoattractant that mediates inflammation.

-

C5b: The initiating component for the assembly of the Membrane Attack Complex (MAC), which leads to cell lysis.

The inhibitory action of this compound effectively halts the terminal complement pathway, thus mitigating complement-mediated inflammation and cell damage.

Figure 1: Mechanism of action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking the terminal complement pathway.

| Assay | Condition | IC50 (µM) | Citation(s) |

| Zymosan-induced MAC Deposition | 50% Human Whole Blood | 0.77 | [1] |

| Zymosan-induced MAC Deposition | 2% Human Serum | 0.005 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Zymosan-Induced Membrane Attack Complex (MAC) Deposition Assay

This assay measures the ability of an inhibitor to block the formation of the MAC on a target surface following activation of the alternative complement pathway by zymosan.

Materials:

-

Human serum or whole blood

-

Zymosan A from Saccharomyces cerevisiae

-

This compound

-

Assay buffer (e.g., Gelatin Veronal Buffer with Mg2+ and EGTA)

-

Detection antibody (e.g., anti-C5b-9 antibody)

-

Secondary antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well microplate

Procedure:

-

Plate Coating: Coat a 96-well microplate with zymosan (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Complement Activation: Add human serum (e.g., diluted to 2% or used as 50% whole blood) and the different concentrations of this compound to the wells.

-

Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow for complement activation and MAC deposition.

-

Washing: Wash the plate as described in step 2.

-

Detection: Add the primary anti-C5b-9 antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate.

-

Development: Add the TMB substrate and incubate in the dark until sufficient color development.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.

Figure 2: Workflow for Zymosan-Induced MAC Deposition Assay.

C5 Cleavage Assay by Mass Spectrometry

This assay directly measures the cleavage of C5 into its fragments, C5a and C5b, and assesses the inhibitory effect of this compound.

Materials:

-

Purified human complement C5

-

C5 convertase (e.g., purified from activated serum or reconstituted from purified components)

-

This compound

-

Assay buffer (e.g., HEPES-buffered saline)

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine purified C5, C5 convertase, and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for C5 cleavage.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., formic acid) or by rapid freezing.

-

Sample Preparation for MS: Prepare the samples for mass spectrometry analysis. This may involve protein precipitation, reduction, alkylation, and tryptic digestion to generate specific peptides from C5, C5a, and C5b.

-

LC-MS/MS Analysis: Analyze the digested samples by LC-MS/MS. Develop a method to specifically detect and quantify unique peptides derived from the C5 alpha and beta chains, as well as the C5a fragment.

-

Data Analysis: Quantify the peak areas of the specific peptides corresponding to intact C5 and its cleavage products. Calculate the percentage of C5 cleavage inhibition at each concentration of this compound.

Figure 3: Workflow for C5 Cleavage Assay by Mass Spectrometry.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding affinity and kinetics (association and dissociation rates) of this compound to its target, complement C5.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified human complement C5

-

This compound

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization: Immobilize purified C5 onto the surface of a sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.

-

Binding Analysis:

-

Inject the different concentrations of this compound over the sensor chip surface containing the immobilized C5.

-

Monitor the association of the inhibitor in real-time.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.

-

-

Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound inhibitor.

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Figure 4: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors of the complement system. Its well-defined chemical structure, potent allosteric mechanism of action, and demonstrated efficacy in robust in vitro assays make it a valuable tool for researchers studying the role of the terminal complement pathway in various diseases. The detailed experimental protocols provided in this guide are intended to enable other scientists to replicate and build upon these findings, fostering further investigation into the therapeutic potential of targeting complement C5.

References

An In-Depth Technical Guide to Complement C5-IN-1 (CAS: 2365402-67-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complement C5-IN-1 (CAS Number: 2365402-67-9) is a potent and selective small-molecule inhibitor of the complement component C5 protein.[1][2][3] This allosteric inhibitor effectively prevents the cleavage of C5 into its pro-inflammatory and lytic fragments, C5a and C5b, thereby blocking the formation of the Membrane Attack Complex (MAC).[1][3] Its mechanism of action makes it a valuable tool for investigating the role of the terminal complement pathway in a variety of disease models and a potential starting point for the development of therapeutics for complement-mediated disorders such as paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[1] This document provides a comprehensive overview of the available technical data on this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is a white to off-white solid with the following properties:

| Property | Value | Reference |

| CAS Number | 2365402-67-9 | [4] |

| Molecular Formula | C₂₄H₃₂N₂O₆ | [4] |

| Molecular Weight | 444.52 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [6] |

Mechanism of Action

This compound functions as a selective allosteric inhibitor of complement component C5.[1] It binds to C5 and prevents its cleavage by C5 convertase.[1] This inhibition blocks the generation of two key downstream effectors of the complement cascade:

-

C5a: A potent anaphylatoxin and chemoattractant that mediates inflammation.

-

C5b: The initiating component for the assembly of the Membrane Attack Complex (MAC), which leads to cell lysis.[1]

By preventing the formation of both C5a and C5b, this compound effectively halts the terminal complement pathway.

Figure 1: Signaling pathway of Complement C5 and the inhibitory action of this compound.

In Vitro Activity

This compound has demonstrated potent inhibition of the terminal complement pathway in human whole blood and serum.

| Assay | Matrix | Activator | IC₅₀ | Reference |

| MAC Deposition | 50% Human Whole Blood | Zymosan | 0.77 µM | [1][3] |

| MAC Deposition | 2% Human Serum | Zymosan | 5 nM | [1][3] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard immunological assays, the following represents a likely methodology for key experiments.

Zymosan-Induced MAC Deposition Assay (ELISA-based)

This assay is a common method to assess the activity of the alternative complement pathway.

Principle: Zymosan, a yeast cell wall component, activates the alternative complement pathway, leading to the deposition of the Membrane Attack Complex (MAC) on a solid phase. The amount of deposited MAC can be quantified using an anti-MAC antibody in an ELISA format.

Materials:

-

96-well microplate

-

Zymosan A from Saccharomyces cerevisiae

-

Human serum or whole blood

-

This compound

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody: Mouse anti-human C5b-9 (anti-MAC)

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

Substrate (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Protocol:

-

Coating: Coat a 96-well microplate with zymosan (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-

Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Inhibition: Prepare serial dilutions of this compound in a suitable buffer.

-

Activation: Add human serum (e.g., 2% in a suitable buffer) or whole blood (e.g., 50%) to the wells, followed by the addition of the this compound dilutions. Incubate for 1 hour at 37°C to allow for complement activation and MAC deposition.

-

Washing: Repeat the washing step.

-

Primary Antibody: Add the anti-MAC primary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the TMB substrate and incubate in the dark until a color develops.

-

Stop Reaction: Add the stop solution.

-

Readout: Measure the absorbance at 450 nm using a plate reader.

-

Analysis: Plot the absorbance against the inhibitor concentration and calculate the IC₅₀ value.

Figure 2: Experimental workflow for the Zymosan-induced MAC deposition assay.

In Vivo Data

As of the last update, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not publicly available. Researchers interested in the in vivo application of this compound should conduct their own studies to determine its properties. General studies on other C5 inhibitors may provide some guidance on potential experimental designs and expected outcomes.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[7] However, standard laboratory safety precautions should always be observed when handling this compound. It is intended for research use only and not for human or veterinary use.[1]

Conclusion

This compound is a valuable research tool for studying the terminal complement pathway. Its well-defined mechanism of action as a selective allosteric inhibitor of C5 and its potent in vitro activity make it suitable for a range of applications in immunology and drug discovery. Further investigation into its in vivo properties is warranted to fully understand its therapeutic potential.

References

- 1. A small-molecule inhibitor of C5 complement protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Safety profile of complement C5 inhibitors and FcRn inhibitors in the treatment of myasthenia gravis: analysis of the FAERS database and disease-gene interaction network [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. C5 Functional Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 5. Structural basis for therapeutic inhibition of complement C5 | Semantic Scholar [semanticscholar.org]

- 6. EMDB-15713: Structure of Complement C5 in Complex with small molecule inhibit... - Yorodumi [pdbj.org]

- 7. Complement C5-inhibiting therapy for the thrombotic microangiopathies: accumulating evidence, but not a panacea - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Complement Component C5 in the Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a cornerstone of innate immunity, acting as a rapid and potent defense mechanism against pathogens and a critical modulator of inflammatory responses. Central to the terminal pathway of this cascade is complement component C5, a 190 kDa glycoprotein that serves as a linchpin, bridging upstream activation pathways with powerful downstream effector functions.[1] Upon activation, C5 is cleaved into two bioactive fragments, C5a and C5b, each initiating distinct and profound biological effects.[2] C5a is a potent anaphylatoxin and chemoattractant that orchestrates inflammatory cell recruitment and activation, while C5b initiates the assembly of the Membrane Attack Complex (MAC), a lytic pore that can destroy pathogens and host cells alike.[3][4] This dual functionality places C5 at a critical nexus of immune surveillance and pathology, making it a high-value target for therapeutic intervention in a wide range of inflammatory and autoimmune diseases.[1][5] This guide provides an in-depth technical overview of the core functions of C5, its associated signaling pathways, and key experimental methodologies for its study.

C5 Activation and the Generation of Effector Molecules

The activation of C5 is the final enzymatic step in the complement cascade and is mediated by C5 convertases.[6] All three complement pathways—classical, lectin, and alternative—converge to form these enzymatic complexes on a target surface.[3]

-

Classical and Lectin Pathway C5 Convertase (C4b2a3b): This complex is formed when a C3b molecule binds to the C3 convertase (C4b2a).[6][7]

-

Alternative Pathway C5 Convertase (C3bBbC3b): Similarly, the binding of a C3b molecule to the alternative pathway C3 convertase (C3bBb) forms the C5 convertase.[6][8]

These convertases cleave C5 at the Arg74-Leu75 bond in its α-chain, releasing the small C5a fragment and the large C5b fragment.[1][8]

The Anaphylatoxin C5a: A Potent Inflammatory Mediator

C5a is a 74-amino acid peptide that exerts its powerful pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs): C5a receptor 1 (C5aR1, also known as CD88) and C5a receptor 2 (C5aR2, also known as C5L2).[9][10] C5aR1 is the primary signaling receptor, while C5L2 is thought to have a more modulatory or decoy function.[11][12]

The binding of C5a to C5aR1 on various immune cells, particularly neutrophils, monocytes, and macrophages, triggers a cascade of intracellular signaling events.[9][11] This leads to:

-

Chemotaxis: Potent chemoattraction of neutrophils and other leukocytes to sites of inflammation.[13][14]

-

Cell Activation: Upregulation of adhesion molecules, degranulation, and the release of reactive oxygen species and inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6, and IL-8) and chemokines.[13][14][15]

-

Increased Vascular Permeability: C5a induces histamine release from mast cells and basophils, leading to vasodilation and increased vascular permeability.[13]

C5b and the Formation of the Membrane Attack Complex (MAC)

The generation of C5b initiates the assembly of the terminal pathway effector, the Membrane Attack Complex (MAC), also known as C5b-9.[4] This process involves the sequential binding of other complement components:

-

C5b-6 Formation: The newly generated C5b fragment is unstable but can bind to a C6 molecule to form a stable C5b-6 complex.[4]

-

C5b-7 Complex and Membrane Insertion: The C5b-6 complex then binds to C7, which undergoes a conformational change, exposing a hydrophobic site that allows the C5b-7 complex to insert into the lipid bilayer of the target cell membrane.[16][17]

-

C5b-8 Formation: The membrane-bound C5b-7 complex recruits a C8 molecule.[4]

-

C9 Polymerization and Pore Formation: The C5b-8 complex catalyzes the polymerization of multiple C9 molecules (12-18 copies) into a ring-like structure, forming the final MAC pore.[4][17]

This pore disrupts the cell membrane, leading to the influx of water and ions, which ultimately results in cell lysis and death.[4] On host cells, regulatory proteins such as CD59 prevent MAC formation and protect against self-damage.[1]

Quantitative Data on C5 and its Fragments

The following tables summarize key quantitative data related to C5 and its effector functions.

| Parameter | Value | Reference(s) |

| C5 Protein | ||

| Molecular Weight | 190 kDa | [1] |

| Normal Serum/Plasma Concentration | 55 - 118 µg/mL | [12][18] |

| C5a Fragment | ||

| Molecular Weight | ~11 kDa | [13] |

| C5a Receptor Binding | ||

| C5a - C5aR1 Binding Affinity (Kd) | ~1 nM | [3] |

| C5a des Arg - C5aR1 Binding Affinity | 10- to 100-fold lower than C5a | [3] |

| C5a - C5L2 Binding Affinity (EC50) | 7 nM | [3] |

| C5a des Arg - C5L2 Binding Affinity (EC50) | 36 nM | [3] |

| C5a-Mediated Cellular Responses | ||

| Neutrophil Chemotaxis (Typical Concentration) | 2 - 10 nM | [1][4] |

| EC50 for IL-17F Release (Macrophages) | 10 nM | [5] |

| IC50 of Antagonist for C5a-induced TNF-α Release (Monocytes) | 0.8 nM | [19] |

| IC50 of Antagonist for C5a-induced IL-1β Release (Monocytes) | 6.9 nM | [19] |

Signaling Pathways

C5a-C5aR1 Signaling Pathway

The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events through the activation of associated G proteins (primarily Gαi).[9] This leads to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38).[11][20] These pathways ultimately regulate gene transcription and cellular responses such as chemotaxis, cytokine release, and phagocytosis.[10]

Caption: C5a binding to its receptor C5aR1 activates G proteins, leading to downstream signaling cascades.

Membrane Attack Complex (MAC) Formation Pathway

The formation of the MAC is a sequential assembly process initiated by C5b. This pathway culminates in the creation of a lytic pore in the target cell membrane.

Caption: Sequential assembly of the Membrane Attack Complex (MAC) initiated by C5b.

Experimental Protocols

CH50 Hemolytic Assay for Classical Complement Pathway Activity

This assay measures the total functional activity of the classical complement pathway, which culminates in C5 activation and MAC-mediated lysis of antibody-sensitized sheep red blood cells (SRBCs).[16]

Principle: The CH50 unit is the dilution of serum required to lyse 50% of a standardized suspension of antibody-coated SRBCs.[11] A reduced CH50 value indicates a deficiency or consumption of one or more complement components.[16]

Methodology:

-

Preparation of Reagents:

-

Assay Procedure:

-

Prepare serial dilutions of the test serum in VBS.[16]

-

Add a standardized suspension of sensitized SRBCs to each serum dilution.[16]

-

Include controls for 0% lysis (SRBCs in VBS) and 100% lysis (SRBCs in distilled water).[16]

-

Centrifuge the tubes to pellet intact cells.[16]

-

Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 415 nm.[11][22]

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.

-

Plot the percentage of hemolysis against the reciprocal of the serum dilution.

-

Determine the serum dilution that causes 50% hemolysis to obtain the CH50 value.[22]

-

C5a-Mediated Neutrophil Chemotaxis Assay

This assay quantifies the migration of neutrophils towards a gradient of C5a.[4]

Principle: Neutrophils are placed in the upper chamber of a Transwell® insert or Boyden chamber, which is separated from the lower chamber by a porous membrane. The lower chamber contains C5a as a chemoattractant. The number of cells that migrate through the pores to the lower chamber is quantified.[23]

Methodology:

-

Neutrophil Isolation:

-

Assay Setup:

-

Incubation and Quantification:

-

Data Analysis:

-

Calculate the number or percentage of migrated cells for each condition.

-

Compare the migration towards C5a with a negative control (medium alone).

-

References

- 1. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cloud-clone.com [cloud-clone.com]

- 3. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of Human C5a with the Major Peptide Fragments of C5aR1: Direct Evidence in Support of “Two-Site” Binding Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. haemoscan.com [haemoscan.com]

- 12. complementtech.com [complementtech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Human Complement C5a ELISA Kit (ab193695) | Abcam [abcam.com]

- 15. Frontiers | New insights for C5a and C5a receptors in sepsis [frontiersin.org]

- 16. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

- 19. Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Complement C5a Alters the Membrane Potential of Neutrophils during Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 21. file.yizimg.com [file.yizimg.com]

- 22. haemoscan.com [haemoscan.com]

- 23. criver.com [criver.com]

A Technical Guide to Complement C5-IN-1 for the Study of Complement-Mediated Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. A key player in the terminal complement pathway is the C5 protein. Its cleavage into the potent anaphylatoxin C5a and the membrane attack complex (MAC) initiator C5b is a pivotal event in complement-mediated cellular injury. Consequently, the inhibition of C5 has emerged as a significant therapeutic strategy for a range of complement-mediated disorders, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[1]

Complement C5-IN-1 is a novel, small-molecule, selective allosteric inhibitor of the C5 protein.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and protocols to facilitate its use in the research and development of therapeutics for complement-mediated diseases.

Mechanism of Action

This compound functions as a selective allosteric inhibitor of complement component C5. It interacts with C5 to prevent its cleavage by C5 convertase. This inhibition blocks the generation of both C5a and C5b, thereby preventing the formation of the lytic Membrane Attack Complex (MAC).[1] By targeting C5, this compound effectively halts the terminal complement cascade.

dot

Caption: Mechanism of Action of this compound.

Data Presentation

In Vitro Efficacy

The inhibitory activity of this compound has been quantified through in vitro assays that measure the inhibition of MAC deposition.

| Assay Condition | IC50 Value | Reference |

| Zymosan-induced MAC deposition in 50% human whole blood | 0.77 µM | [1] |

| Zymosan-induced MAC deposition in 2% human serum | 5 nM | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂N₂O₆ | [2] |

| Molecular Weight | 444.52 g/mol | [2] |

| Purity | >95% | [2] |

Note: In vivo efficacy and pharmacokinetic data for this compound are not currently available in the public domain. However, studies on other small-molecule C5a receptor antagonists have provided insights into their pharmacokinetic profiles in animal models.[3][4][5][6]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, based on available information and standard immunological techniques, the following protocols can be adapted for its study.

In Vitro MAC Deposition Inhibition Assay

This assay is designed to quantify the ability of this compound to inhibit the formation of the Membrane Attack Complex on a target surface following complement activation.

dot

Caption: Workflow for a MAC Deposition Inhibition Assay.

Materials:

-

96-well microplate

-

Complement activator (e.g., Zymosan)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

This compound

-

Normal human serum

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Primary antibody: anti-human C5b-9 antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Methodology:

-

Coat the wells of a 96-well plate with a complement activator (e.g., 10 µg/mL Zymosan in PBS) and incubate overnight at 4°C.

-

Wash the wells with wash buffer.

-

Block the wells with blocking buffer for 2 hours at room temperature.

-

Prepare serial dilutions of this compound in a suitable buffer.

-

Add the diluted inhibitor to the wells.

-

Add normal human serum (e.g., diluted to 2% or 50% in a suitable buffer) to the wells to initiate complement activation.

-

Incubate for 1 hour at 37°C.

-

Wash the wells to remove unbound components.

-

Add the primary anti-C5b-9 antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

The IC50 value can be calculated by plotting the inhibitor concentration against the percentage of inhibition.

Hemolytic Assay

This assay measures the ability of a complement inhibitor to prevent the lysis of antibody-sensitized erythrocytes.

Materials:

-

Antibody-sensitized sheep or chicken erythrocytes

-

Normal human serum

-

This compound

-

Veronal buffered saline with gelatin (GVB++)

-

96-well U-bottom plate

-

Spectrophotometer

Methodology:

-

Prepare serial dilutions of this compound in GVB++.

-

In a 96-well plate, mix the diluted inhibitor with a standardized amount of normal human serum.

-

Add the antibody-sensitized erythrocytes to each well.

-

Include controls for 0% lysis (erythrocytes in buffer) and 100% lysis (erythrocytes in water).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Centrifuge the plate to pellet the intact erythrocytes.

-

Transfer the supernatant to a new flat-bottom plate.

-

Measure the absorbance of the supernatant at 412 nm or 541 nm to quantify the amount of released hemoglobin.

-

Calculate the percentage of hemolysis for each inhibitor concentration and determine the CH50 (the concentration of inhibitor that produces 50% hemolysis inhibition).

Complement Inhibitor Assay in Human Plasma with Bacterial Suspension

This protocol is adapted from a published study that utilized this compound.[7][8]

Materials:

-

This compound (5 mM in DMSO)

-

Human plasma

-

Bacterial suspension (e.g., E. coli or S. aureus)

-

Hank's buffer

-

BHI broth

-

PBS

Methodology:

-

To 100 µL of human plasma or PBS, add 0.6 µL of 5 mM this compound in DMSO or DMSO alone as a control.[7][8]

-

Prepare a reaction mixture containing 72 µL of the plasma/inhibitor mix, 8 µL of bacterial suspension, and 20 µL of a buffer consisting of 80% Hank's buffer and 20% BHI broth.[7][8]

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes or 3 hours).[7][8]

-

The bactericidal activity can be assessed by plating serial dilutions of the reaction mixture and counting colony-forming units (CFU).

-

Alternatively, the inhibition of MAC formation can be confirmed by ELISA using an anti-human C9 antibody on the reaction supernatant.[7][8]

Conclusion

This compound is a valuable tool for researchers studying the role of the terminal complement pathway in various diseases. Its small-molecule nature and selective allosteric mechanism of action make it a compound of interest for the development of novel therapeutics. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in both basic research and drug discovery efforts targeting complement-mediated pathologies. Further studies are warranted to fully characterize its in vivo efficacy and pharmacokinetic profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (CTI-006) - Creative Biolabs [creative-biolabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Host heterogeneity in humoral bactericidal activity can be complement independent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Host heterogeneity in humoral bactericidal activity can be complement independent [frontiersin.org]

An In-depth Technical Guide to the Core Principles of Complement C5 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, its dysregulation can lead to complement-mediated damage to host tissues, contributing to the pathophysiology of a range of inflammatory and autoimmune diseases. A pivotal point of intervention in the complement cascade is the inhibition of complement component 5 (C5). This guide provides a detailed technical overview of the fundamental principles of C5 inhibition, its mechanisms, and the methodologies used to evaluate its efficacy.

The Complement Cascade and the Central Role of C5

The complement system is activated through three primary pathways: the classical, lectin, and alternative pathways.[1][2] All three pathways converge on the cleavage of C3 to form C3a and C3b, leading to the assembly of C5 convertases.[3][4][5][6]

-

Classical Pathway: Typically initiated by antigen-antibody complexes.[7]

-

Lectin Pathway: Activated by the binding of mannan-binding lectin to carbohydrates on pathogen surfaces.[2]

-

Alternative Pathway: Initiated by the spontaneous hydrolysis of C3.[2]

The C5 convertases, C4b2b3b for the classical and lectin pathways and (C3b)₂Bb for the alternative pathway, are serine proteases that cleave C5 into two biologically active fragments: C5a and C5b.[4][5][8][9]

-

C5a: A potent anaphylatoxin and chemoattractant that promotes inflammation by recruiting and activating immune cells such as neutrophils and monocytes.[10][11][12]

-

C5b: The larger fragment that initiates the assembly of the terminal complement complex (TCC), also known as the membrane attack complex (MAC).[11][12][13]

The formation of the MAC (C5b-9) on the surface of a target cell creates a transmembrane pore, leading to cell lysis and death.[2][14][15]

Signaling Pathway of Terminal Complement Activation

Caption: The convergence of complement pathways leading to C5 cleavage and effector functions.

Mechanisms of C5 Inhibition

C5 inhibitors are therapeutic agents designed to block the biological activities of C5. The primary mechanism involves preventing the cleavage of C5 into C5a and C5b, thereby inhibiting the downstream inflammatory and lytic effects.[1][10][16]

Monoclonal Antibodies: The most prominent C5 inhibitors are monoclonal antibodies that bind with high affinity to C5.[16]

-

Eculizumab: A humanized monoclonal antibody that specifically binds to complement protein C5, preventing its cleavage by C5 convertase.[1][16][17] This action blocks the generation of the pro-inflammatory C5a and the formation of the C5b-9 complex.[10][16]

-

Ravulizumab: A long-acting C5 inhibitor engineered from eculizumab to have an extended half-life, allowing for less frequent administration.[18][19] It also binds to C5 and inhibits its cleavage.[18][20]

By binding to C5, these antibodies sterically hinder the access of C5 convertase, thus preventing the proteolytic cleavage.[21][22] This targeted inhibition leaves the upstream functions of the complement system, such as opsonization by C3b, largely intact.[17][21]

Logical Flow of C5 Inhibition

Caption: Mechanism of action of a C5 inhibitor blocking the terminal complement pathway.

Quantitative Data on C5 Inhibitors

The efficacy of C5 inhibitors has been demonstrated in various clinical trials, particularly for diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) and atypical Hemolytic Uremic Syndrome (aHUS).

| C5 Inhibitor | Disease | Key Efficacy Endpoint | Result | Reference |

| Eculizumab | PNH | Reduction in hemolysis (LDH levels) | Significantly reduced from baseline | [23] |

| PNH | Transfusion independence | Achieved in a significant portion of patients | [23] | |

| aHUS | Complete TMA response | Achieved in a majority of patients | [24] | |

| Ravulizumab | PNH | Non-inferiority to eculizumab | Demonstrated in complement-inhibitor naive and experienced patients | [25] |

| aHUS | Complete TMA response | Achieved in a significant percentage of patients | [26] | |

| aHUS (pregnancy-triggered) | Complete TMA response | Rapid and sustained response | [24] | |

| Crovalimab | PNH | Hemolysis control (LDH ≤1.5 × ULN) | Achieved in 78.7% of patients | [27] |

| PNH | Transfusion avoidance | Statistically significant improvement | [27] |

Pharmacokinetic Properties of Select C5 Inhibitors

| C5 Inhibitor | Half-life | Dosing Frequency | Administration | Reference |

| Eculizumab | 270-375 hours | Every 2 weeks (maintenance) | Intravenous | [28] |

| Ravulizumab | ~4 times longer than eculizumab | Every 8 weeks (maintenance) | Intravenous | [25] |

Experimental Protocols

The assessment of complement activity and the effect of C5 inhibitors are crucial in both preclinical and clinical settings. The following are key experimental protocols.

Total Hemolytic Complement (CH50) Assay

The CH50 assay measures the functional activity of the classical complement pathway.[29][30] It determines the dilution of serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep erythrocytes.[29]

Methodology:

-

Preparation of Sensitized Erythrocytes: Sheep red blood cells (SRBCs) are washed and then incubated with a sub-agglutinating dilution of anti-SRBC antibodies (hemolysin) to create sensitized SRBCs (sSRBCs).[30]

-

Serum Dilution: The test serum is serially diluted in a veronal buffered saline containing Ca²⁺ and Mg²⁺.

-

Incubation: A standardized volume of sSRBCs is added to each serum dilution and incubated at 37°C for a defined period (e.g., 30-60 minutes).[31][32]

-

Lysis Measurement: The reaction is stopped, and unlysed cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of lysis, is measured spectrophotometrically at 415 nm or 540 nm.[30][31][32]

-

Calculation: The CH50 value is the reciprocal of the serum dilution that causes 50% lysis of the sSRBCs.

Experimental Workflow for CH50 Assay

Caption: Workflow of the total hemolytic complement (CH50) assay.

Measurement of Soluble C5b-9 (sC5b-9) Levels

This assay quantifies the concentration of the soluble, non-lytic form of the terminal complement complex in plasma or serum. It is a direct measure of terminal pathway activation.

Methodology (ELISA-based):

-

Plate Coating: Microtiter plates are coated with a capture antibody specific for a neoantigen exposed on C9 when it is incorporated into the C5b-9 complex.

-

Sample Incubation: Diluted patient serum or plasma samples, along with standards and controls, are added to the wells and incubated.

-

Detection: A detection antibody, typically a biotinylated anti-C5 or anti-C6 antibody, is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: A chromogenic substrate for HRP is added, and the color development is proportional to the amount of sC5b-9 captured.

-

Quantification: The optical density is measured, and the concentration of sC5b-9 in the samples is determined from a standard curve.

Safety and Tolerability of C5 Inhibitors

While generally well-tolerated, C5 inhibitors have a notable safety consideration. By blocking the formation of the MAC, they increase the susceptibility to infections with encapsulated bacteria, particularly Neisseria meningitidis.[10][28][33] Therefore, vaccination against meningococcal disease is mandatory for patients receiving C5 inhibitor therapy.[28] Other reported adverse events include headache, nasopharyngitis, and urinary tract infections.[33][34]

Conclusion

Inhibition of complement C5 represents a highly effective therapeutic strategy for a growing number of complement-mediated diseases. By specifically blocking the terminal pathway, C5 inhibitors prevent the pro-inflammatory and lytic consequences of MAC formation while preserving the upstream functions of the complement system. The development of long-acting inhibitors has further improved the quality of life for patients with these chronic and life-threatening conditions. A thorough understanding of the mechanisms of C5 inhibition and the methodologies for its assessment is essential for the continued development and optimal clinical application of this important class of therapeutics.

References

- 1. What is the mechanism of Eculizumab? [synapse.patsnap.com]

- 2. Complement Membrane Attack Complex: New Roles, Mechanisms of Action, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of complement C5 convertase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complement Therapeutic Target-C5 Convertases - Creative Biolabs [creative-biolabs.com]

- 5. sinobiological.com [sinobiological.com]

- 6. researchgate.net [researchgate.net]

- 7. gpnotebook.com [gpnotebook.com]

- 8. svarlifescience.com [svarlifescience.com]

- 9. C5-convertase - Wikipedia [en.wikipedia.org]

- 10. Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complement component 5a - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Complement Component C5b - Creative Biolabs [creative-biolabs.com]

- 14. Complement membrane attack complex - Wikipedia [en.wikipedia.org]

- 15. MEMBRANE ATTACK BY COMPLEMENT: THE ASSEMBLY AND BIOLOGY OF TERMINAL COMPLEMENT COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsinmedicine.com [scholarsinmedicine.com]

- 17. Eculizumab - Wikipedia [en.wikipedia.org]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Ravulizumab - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of action of Ravulizumab-CWVZ? [synapse.patsnap.com]

- 21. pnas.org [pnas.org]

- 22. Structural basis for therapeutic inhibition of complement C5. — Immunology [immunology.ox.ac.uk]

- 23. ashpublications.org [ashpublications.org]

- 24. Efficacy and safety of the long-acting C5 inhibitor ravulizumab in patients with atypical hemolytic uremic syndrome triggered by pregnancy: a subgroup analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Complement Inhibition in Paroxysmal Nocturnal Hemoglobinuria (PNH): A Systematic Review and Expert Opinion from Central Europe on Special Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. go.drugbank.com [go.drugbank.com]

- 29. Total complement activity - Wikipedia [en.wikipedia.org]

- 30. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 31. file.yizimg.com [file.yizimg.com]

- 32. haemoscan.com [haemoscan.com]

- 33. Frontiers | Safety profile of complement C5 inhibitors and FcRn inhibitors in the treatment of myasthenia gravis: analysis of the FAERS database and disease-gene interaction network [frontiersin.org]

- 34. Efficacy and safety of the long-acting C5 inhibitor ravulizumab in patients with atypical hemolytic uremic syndrome triggered by pregnancy: a subgroup analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of Complement C5-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on Complement C5-IN-1, a small-molecule inhibitor of complement component C5. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: The Complement System and C5

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response.[1][2] Activation of the complement cascade can occur through three main pathways: the classical, lectin, and alternative pathways.[1][3] All three pathways converge at the cleavage of complement component C3, leading to the formation of C5 convertases.[2][4] These enzymes cleave C5 into the potent anaphylatoxin C5a and the larger fragment C5b.[1][5] C5a is a powerful inflammatory mediator, while C5b initiates the assembly of the Membrane Attack Complex (MAC), which can lead to the lysis of target cells.[3][5] Dysregulation of the complement system, particularly the terminal pathway involving C5, is implicated in the pathophysiology of various inflammatory and autoimmune diseases, such as paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[6][7]

Mechanism of Action of this compound

This compound is a selective, allosteric inhibitor of complement C5.[6] It functions by binding to an interfacial pocket on the C5 protein, which prevents its cleavage by C5 convertase.[8] This inhibition blocks the generation of both C5a and C5b, thereby preventing the formation of the MAC and the downstream inflammatory and lytic effects.[6]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in in vitro assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Assay Type | Matrix | Activator | IC50 | Reference |

| MAC Deposition | 50% Human Whole Blood | Zymosan | 0.77 µM | [6] |

| MAC Deposition | 2% Human Serum | Zymosan | 5 nM | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Zymosan-Induced MAC Deposition Assay (ELISA-based)

This assay is used to determine the in vitro potency of this compound in inhibiting the formation of the Membrane Attack Complex on a surface coated with an activator of the alternative complement pathway.

Materials:

-

Microtiter plates

-

Zymosan A from Saccharomyces cerevisiae

-

Normal Human Serum (NHS) as a source of complement

-

This compound

-

Primary antibody against C5b-9 (anti-MAC antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a microtiter plate with zymosan (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer.

-

Blocking: Block the wells with blocking buffer for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Inhibitor Incubation: Prepare serial dilutions of this compound in a suitable buffer. Add the diluted inhibitor to the wells.

-

Complement Activation: Add diluted Normal Human Serum (e.g., 2% in a suitable buffer) to the wells to initiate complement activation. Incubate for 1 hour at 37°C.

-

Washing: Wash the wells three times with wash buffer.

-

Primary Antibody Incubation: Add the primary anti-MAC antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until sufficient color development.

-

Stopping the Reaction: Add stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value.

Hemolytic Assay (CH50) for Classical Pathway Inhibition

This assay measures the ability of a test compound to inhibit the lysis of antibody-sensitized sheep red blood cells (EAs) via the classical complement pathway.

Materials:

-

Sheep red blood cells (SRBCs)

-

Anti-SRBC antibody (hemolysin)

-

Normal Human Serum (NHS) as a complement source

-

This compound

-

Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺ (GVB++)

-

Spectrophotometer

Protocol:

-

Sensitization of SRBCs: Wash SRBCs with GVB++ and incubate them with an optimal concentration of hemolysin to prepare antibody-sensitized erythrocytes (EAs).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in GVB++.

-

Reaction Mixture: In a microtiter plate or tubes, add the diluted inhibitor, a limited amount of NHS (e.g., 1:80 dilution), and the sensitized EAs. The total volume should be kept constant.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.

-

Stopping the Reaction: Stop the reaction by adding cold GVB-EDTA to chelate divalent cations.

-

Centrifugation: Centrifuge the plate or tubes to pellet the intact erythrocytes.

-

Measurement of Hemolysis: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm or 541 nm.

-

Controls:

-

100% Lysis Control: EAs lysed with distilled water.

-

0% Lysis Control (Blank): EAs incubated with buffer only.

-

-

Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100% lysis control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[9]

Visualizations

Signaling Pathway

Caption: Complement C5 activation pathways and the inhibitory action of this compound.

Experimental Workflow

References

- 1. Classical Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]

- 2. Identification of complement inhibitory activities of two chemotherapeutic agents using a high-throughput cell imaging-based screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What are the preclinical assets being developed for C5? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for Complement C5-IN-1 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity, but its overactivation can lead to tissue damage and contribute to the pathogenesis of numerous inflammatory and autoimmune diseases. Complement component 5 (C5) is a key protein in the terminal complement cascade. Its cleavage into the potent anaphylatoxin C5a and the membrane attack complex (MAC)-initiating fragment C5b is a pivotal step in complement-mediated inflammation and cell lysis.[1][2] Consequently, C5 has emerged as a significant therapeutic target.[1][3][4]

C5-IN-1 is a selective, small-molecule allosteric inhibitor of C5. It prevents the cleavage of C5 by C5 convertase, thereby blocking the generation of both C5a and C5b and subsequent MAC formation.[5] This document provides detailed application notes and protocols for the utilization of C5-IN-1 and other C5 inhibitors in various animal models of disease, offering a guide for researchers investigating the role of the complement system and evaluating the therapeutic potential of C5 inhibition.

Mechanism of Action of C5 Inhibition

The primary mechanism of C5 inhibitors is the prevention of C5 cleavage into its active fragments, C5a and C5b. This action effectively halts the downstream inflammatory and lytic functions of the complement cascade.

-

Inhibition of C5a Generation: C5a is a potent pro-inflammatory mediator that recruits and activates immune cells, such as neutrophils and macrophages, leading to the release of inflammatory cytokines and chemokines.[1][2] By blocking C5a production, C5 inhibitors can significantly attenuate the inflammatory response.

-

Prevention of Membrane Attack Complex (MAC) Formation: C5b initiates the assembly of the MAC (C5b-9), which forms pores in cell membranes, leading to cell lysis.[1][2] Inhibition of C5 cleavage prevents MAC formation, thereby protecting host cells from complement-mediated damage.

The targeted inhibition of C5 allows for the upstream functions of the complement system, such as opsonization by C3b, to remain intact, which is crucial for pathogen clearance.[6]

Signaling Pathways

The C5a-C5aR1 signaling axis plays a crucial role in mediating the inflammatory effects of C5 activation. Understanding this pathway is essential for designing and interpreting studies involving C5 inhibitors.

Data Presentation: In Vivo Efficacy of C5 Inhibitors

The following tables summarize quantitative data from preclinical studies using various C5 inhibitors in different animal models. This data can serve as a reference for dose selection and expected outcomes.

Table 1: Efficacy of C5 Inhibitors in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

| Parameter | Control Group | C5 Deficient Mice | C5aR1 Deficient Mice | C5aR1 Antagonist (PMX-53) | Reference |

| Hepatic TNF-α expression | Increased | Decreased | Decreased | Decreased | [7][8] |

| Hepatic IL-1β expression | Increased | Decreased | Decreased | Decreased | [7][8] |

| Hepatic α-SMA expression | Increased | Decreased | Decreased | Decreased | [7][8] |

| Hepatic TGF-β1 expression | Increased | Decreased | Decreased | Decreased | [7][8] |

| Liver Fibrosis Score | High | Reduced | Reduced | Reduced | [7][8] |

Table 2: Efficacy of C5 Inhibition in a Rat Model of Experimental Autoimmune Myasthenia Gravis (EAMG)

| Parameter | Control Group | Anti-C5 Antibody | Reference |

| Clinical Disease Score | High | Significantly Reduced | [1] |

| Body Weight | Decreased | Maintained | [9] |

| Serum Anti-AChR Antibodies | High | No Significant Change | [1] |

| Neuromuscular Junction MAC Deposition | Present | Significantly Reduced | [1] |

Table 3: Efficacy of C5 Inhibition in a Mouse Model of DSS-Induced Colitis

| Parameter | DSS Control Group | Anti-C5 Antibody (1 µ g/body , i.p. every 48h) | Reference |

| Body Weight Loss | Significant | Completely Blocked | [10] |

| Disease Activity Index | High | Significantly Lower | [10] |

| Colon Weight/Length Ratio | Increased | Significantly Reduced | [10] |

| Myeloperoxidase Activity | High | Significantly Reduced | [10] |

Experimental Protocols

General Protocol for Administration of a Small Molecule C5 Inhibitor (e.g., C5-IN-1) in a Mouse Model

Note: This is a generalized protocol and should be optimized for the specific small molecule, animal model, and experimental goals.

1. Materials:

-

Small molecule C5 inhibitor (e.g., C5-IN-1)

-

Vehicle for solubilization (e.g., DMSO, PEG400, saline). The appropriate vehicle should be determined based on the inhibitor's solubility and tolerability in the animal model.

-

Mice (strain relevant to the disease model)

-

Administration equipment (e.g., oral gavage needles, syringes for intraperitoneal or intravenous injection)

2. Preparation of Dosing Solution:

-

Determine the desired dose in mg/kg. For novel small molecules, a dose-ranging study is recommended.

-

Calculate the total amount of inhibitor needed based on the number of animals and treatment duration.

-

Dissolve the inhibitor in the appropriate vehicle. It may be necessary to use a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% saline). Ensure the final concentration of any organic solvent is well-tolerated by the animals.

-

Prepare the vehicle control solution using the same solvent composition without the inhibitor.

3. Administration:

-

Acclimatize animals to the experimental conditions.

-

Administer the C5 inhibitor or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The route and frequency of administration will depend on the pharmacokinetic properties of the compound.

-

Monitor animals for any adverse reactions following administration.

Protocol for Inducing Experimental Autoimmune Myasthenia Gravis (EAMG) in Rats and Evaluating a C5 Inhibitor

1. Induction of EAMG:

-

Immunize female Lewis rats with Torpedo californica acetylcholine receptor (tAChR) or a pathogenic peptide fragment (e.g., R97-116) emulsified in Complete Freund's Adjuvant (CFA).[11]

-

Administer a booster immunization 30 days later with the same antigen in Incomplete Freund's Adjuvant (IFA).[12]

-

Monitor rats for the development of clinical signs of EAMG (muscle weakness, fatigue) starting approximately 10 days after the booster.[12]

2. Treatment with C5 Inhibitor:

-

Initiate treatment with the C5 inhibitor (e.g., C5-IN-1, formulated as described in the general protocol) at the onset of clinical signs or prophylactically.

-

Administer the inhibitor at the predetermined dose and frequency. A control group should receive the vehicle.

3. Evaluation of Efficacy:

-

Clinical Scoring: Assess muscle weakness and fatigue daily using a standardized scoring system.

-

Body Weight: Monitor body weight as an indicator of general health and disease progression.[9]

-

Electromyography (EMG): Perform EMG to objectively measure decremental muscle responses to repetitive nerve stimulation.[13]

-

Serum Analysis: Collect blood at the end of the study to measure levels of anti-AChR antibodies and inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.[9]

-

Histopathology: At necropsy, collect muscle tissue (e.g., diaphragm, gastrocnemius) to assess for neuromuscular junction integrity and deposition of the Membrane Attack Complex (MAC) using immunofluorescence staining.[1]

Protocol for a Non-alcoholic Steatohepatitis (NASH) Mouse Model and C5 Inhibitor Treatment

1. Induction of NASH:

-

Feed C57BL/6J mice a high-fat, high-cholesterol, and high-sucrose diet.[8][14]

-

To accelerate fibrosis, weekly intraperitoneal injections of low-dose carbon tetrachloride (CCl4) can be administered.[8]

-

Continue the diet and injections for 8-12 weeks to establish the NASH phenotype with fibrosis.[8][15]

2. Treatment with C5 Inhibitor:

-

Begin treatment with the C5 inhibitor (e.g., C5-IN-1) after the establishment of NASH or prophylactically.

-

Administer the inhibitor or vehicle to control groups at the selected dose and frequency.

3. Evaluation of Efficacy:

-

Serum Biochemistry: Collect blood to measure markers of liver injury (ALT, AST) and metabolic parameters (total cholesterol, triglycerides).[14]

-

Histopathology:

-

Harvest liver tissue and fix in 10% neutral buffered formalin.

-

Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.

-

Use Masson's Trichrome or Sirius Red staining to visualize and quantify fibrosis.[8]

-

Calculate the NAFLD Activity Score (NAS) based on the histological findings.[14]

-

-

Gene Expression Analysis: Isolate RNA from liver tissue to perform qRT-PCR for genes involved in inflammation (e.g., Tnf, Il1b) and fibrosis (e.g., Acta2 [α-SMA], Tgf-β1).[7][8]

Experimental Workflows

Workflow for Evaluating a C5 Inhibitor in an EAMG Rat Model

Logical Relationship Diagram for C5 Inhibitor Application

Conclusion

C5-IN-1 and other C5 inhibitors are powerful tools for investigating the role of the terminal complement pathway in a wide range of animal models of disease. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to evaluate the therapeutic potential of C5 inhibition. Careful consideration of the animal model, dosing regimen, and relevant outcome measures is crucial for obtaining robust and translatable results.

References

- 1. Complement Inhibitor Therapy for Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C5a/C5aR1 Pathway Is Critical for the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Approach for the Treatment of Arthritis in Mice with a Novel Conjugate of an anti-C5aR1 antibody and C5 siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of C5 complement protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. Publications | Myasthenia Gravis Research Lab | GW Medicine and Health Sciences [myastheniagravis.smhs.gwu.edu]